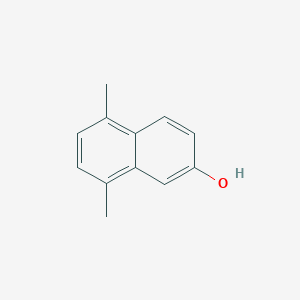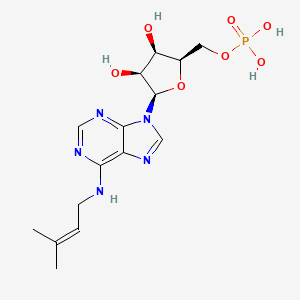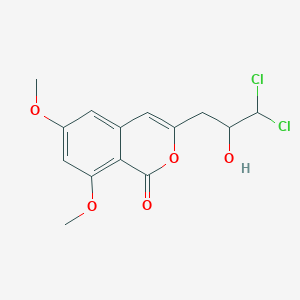
3',3'-Dichloro-8-O-methyldiaporthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,3’-Dichloro-8-O-methyldiaporthin is an organic compound with the molecular formula C14H14Cl2O5 and a molecular weight of 333.16 g/mol . It is primarily used in scientific research, particularly in the fields of life sciences and chemistry . This compound is known for its inhibitory properties and is often utilized in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dichloro-8-O-methyldiaporthin typically involves the chlorination of a precursor compound followed by methylation. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for 3’,3’-Dichloro-8-O-methyldiaporthin are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3’,3’-Dichloro-8-O-methyldiaporthin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield chlorinated quinones, while reduction reactions may produce dechlorinated derivatives .
Aplicaciones Científicas De Investigación
3’,3’-Dichloro-8-O-methyldiaporthin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study enzyme inhibition and other cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’,3’-Dichloro-8-O-methyldiaporthin involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3’,3’-Dichloro-8-O-methyldiaporthin include:
- 3,3’-Dichloro-4,4’-diaminodiphenylmethane
- 3,3’-Dichlorobenzidine
- 3,3’-Dichloro-4,4’-dihydroxybiphenyl
Uniqueness
What sets 3’,3’-Dichloro-8-O-methyldiaporthin apart from these similar compounds is its unique combination of chlorination and methylation, which imparts specific inhibitory properties and makes it particularly useful in certain biochemical assays .
Propiedades
Fórmula molecular |
C14H14Cl2O5 |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C14H14Cl2O5/c1-19-8-3-7-4-9(5-10(17)13(15)16)21-14(18)12(7)11(6-8)20-2/h3-4,6,10,13,17H,5H2,1-2H3 |
Clave InChI |
MOLWVPJZUNCMGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)C=C(OC2=O)CC(C(Cl)Cl)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
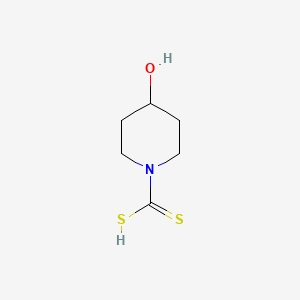
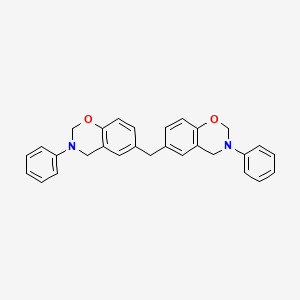
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)

![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
